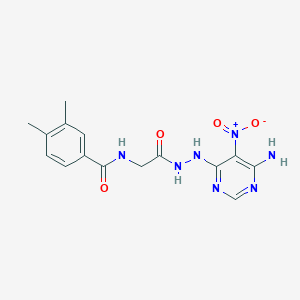![molecular formula C8H10O3 B2965777 3-Oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2306277-97-2](/img/structure/B2965777.png)
3-Oxospiro[3.3]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxospiro[3.3]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 2306277-97-2 . It has a molecular weight of 154.17 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported . For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed using a Lewis acid-catalyzed rearrangement of a 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Regioselective Cycloaddition Reactions
The cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions are highly regioselective, producing a mixture of two diastereoisomers, demonstrating the potential of spirocyclic compounds in stereoselective synthesis (Molchanov & Tran, 2013).
Synthesis of Sterically Constrained Amino Acids
Spirocyclic scaffolds have been utilized to synthesize novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are added to the family of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design. These novel compounds demonstrate the versatility of spirocyclic compounds in the development of bioactive molecules (Radchenko, Grygorenko, & Komarov, 2010).
Biocatalytic Desymmetrization
The desymmetrization of prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives via biocatalytic ketoreductase-mediated reduction has facilitated access to enantiomerically enriched compounds. This method highlights the application of biocatalysis in achieving high enantiopurity of spirocyclic derivatives, which can be further converted into valuable building blocks such as ester alcohols, amino acids, and amino alcohols (O'Dowd et al., 2022).
Improved Synthesis of Bicyclic Spiro Compounds
An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane has been developed, resulting in products with enhanced stability and solubility. This advancement in synthesis techniques underscores the importance of spirocyclic compounds in accessing a wider range of chemical reactivity and applications (van der Haas et al., 2017).
Application in Drug Discovery
Spirocyclic compounds, including those related to 3-Oxospiro[3.3]heptane-1-carboxylic acid, have found applications in drug discovery due to their unique structural features that can influence biological activity, solubility, and metabolic stability. These compounds offer novel scaffolds for the design and synthesis of new therapeutic agents (Wuitschik et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Oxospiro[3.3]heptane-1-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires extensive research, including in vitro and in vivo studies.
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions in the environment
Properties
IUPAC Name |
3-oxospiro[3.3]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFLAHNBLJMAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)
amino}-2-methylpropanoic acid](/img/structure/B2965703.png)
![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)
![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)



![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)
![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)
![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)
